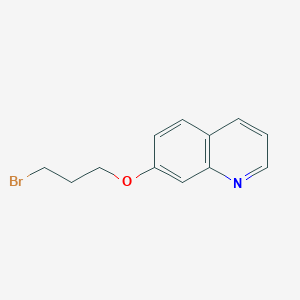

7-(3-Bromopropoxy)quinoline

描述

Overview of the Quinoline (B57606) Heterocyclic System and its Chemical Versatility

Quinoline, a heterocyclic aromatic compound, is composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comorientjchem.org This bicyclic structure, with the molecular formula C₉H₇N, is also known as 1-aza-naphthalene or benzo[b]pyridine. nih.govgcwgandhinagar.com First isolated from coal tar in 1834, quinoline has since become a cornerstone in the field of heterocyclic chemistry. iipseries.org The presence of the nitrogen atom in the pyridine ring imparts unique electronic properties, making quinoline a weak tertiary base capable of forming salts with acids. orientjchem.orgnih.gov This structural feature also influences its reactivity, allowing for both electrophilic and nucleophilic substitution reactions. orientjchem.orgnih.gov Electrophilic substitutions typically occur on the electron-rich benzene ring, preferably at positions 5 and 8, while nucleophilic substitutions favor the electron-deficient pyridine ring, primarily at positions 2 and 4. orientjchem.orggcwgandhinagar.com This versatile reactivity makes the quinoline scaffold a valuable building block for the synthesis of complex molecules. numberanalytics.com

Academic Relevance of Functionalized Quinoline Derivatives in Contemporary Organic Chemistry

The strategic functionalization of the quinoline ring is a key focus in modern synthetic chemistry. rsc.orgresearchgate.net By introducing various functional groups at specific positions on the quinoline core, chemists can tailor the molecule's properties for a wide range of applications. rsc.org These derivatives are of significant interest in medicinal chemistry, materials science, and catalysis. rsc.orgresearchgate.net The development of regioselective C-H functionalization methods, often employing transition metal catalysts, has become a crucial area of research, enabling the efficient and atom-economical synthesis of diverse quinoline-containing compounds. researchgate.net The ability to modify the quinoline scaffold allows for the creation of extensive libraries of molecules with potentially enhanced biological activities and novel material properties. rsc.orgresearchgate.net

Scope and Research Focus of the Outline Pertaining to 7-(3-Bromopropoxy)quinoline

This article will focus specifically on the chemical compound This compound . The subsequent sections will delve into its chemical properties, methods of synthesis, and its applications as a reagent in organic synthesis. The discussion will be confined to the chemical nature and synthetic utility of this particular functionalized quinoline, providing a detailed analysis of its role as an intermediate in the construction of more complex molecular architectures.

属性

分子式 |

C12H12BrNO |

|---|---|

分子量 |

266.13 g/mol |

IUPAC 名称 |

7-(3-bromopropoxy)quinoline |

InChI |

InChI=1S/C12H12BrNO/c13-6-2-8-15-11-5-4-10-3-1-7-14-12(10)9-11/h1,3-5,7,9H,2,6,8H2 |

InChI 键 |

KQQWJKAFTJWWTA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C(C=C2)OCCCBr)N=C1 |

产品来源 |

United States |

Detailed Analysis of 7 3 Bromopropoxy Quinoline

Chemical Structure and Properties

7-(3-Bromopropoxy)quinoline is a derivative of quinoline (B57606) where a 3-bromopropoxy group is attached to the quinoline ring at the 7-position. The presence of the bromine atom in the propoxy chain introduces a reactive site, making this compound a useful building block in further synthetic transformations.

Below is a table summarizing the key chemical properties of a closely related compound, 7-(3-bromopropoxy)quinolin-2(1H)-one, for which more data is publicly available.

| Property | Value |

| Molecular Formula | C₁₂H₁₂BrNO₂ |

| Molecular Weight | 282.13 g/mol nih.gov |

| CAS Number | 1076199-59-1 nih.govchemicalbook.compharmaffiliates.com |

| Synonyms | 7-(3-bromopropoxy)-1H-quinolin-2-one, 7-(3-bromopropoxy)quinolin-2(1H)-one nih.govpharmaffiliates.com |

Note: The data in this table corresponds to 7-(3-bromopropoxy)quinolin-2(1H)-one, a structural analog of the primary subject.

Synthesis of this compound

The synthesis of this compound and its analogs typically involves the reaction of a hydroxyquinoline with a dibromoalkane. For instance, 7-(3-bromopropoxy)-2-methylquinoline can be synthesized by reacting 7-hydroxy-2-methylquinoline with 1,3-dibromopropane (B121459) in the presence of a base like potassium carbonate (K₂CO₃) and a catalyst such as potassium iodide (KI) in a suitable solvent like dimethylformamide (DMF). rsc.org

A general synthetic scheme is as follows:

Starting Material: 7-Hydroxyquinoline derivative

Reagent: 1,3-Dibromopropane

Conditions: Base (e.g., K₂CO₃), Catalyst (e.g., KI), Solvent (e.g., DMF), Room temperature

This Williamson ether synthesis is a common and effective method for introducing the 3-bromopropoxy side chain onto the quinoline scaffold.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis stems from the reactivity of the bromo-functionalized side chain. This allows for its use as an intermediate in the synthesis of more complex molecules.

One notable application is in the preparation of precursors for regulated drug delivery systems. For example, 7-(3-bromopropoxy)-2-methylquinoline can be oxidized to 7-(3-bromopropoxy)-quinoline-2-carbaldehyde using selenium dioxide. rsc.org This aldehyde can then undergo further reactions, such as reduction to the corresponding alcohol, 7-(3-bromopropoxy)-2-quinolylmethanol, using sodium borohydride. rsc.org This alcohol can then be esterified with other molecules, such as the chemotherapy drug chlorambucil, to form a conjugate. rsc.org The 3-bromopropoxy group serves as a linker, which can be further modified to attach the quinoline-based structure to other entities, such as carbon dots. rsc.org

Synthetic Routes to this compound and Related Compounds

The synthesis of this compound, a valuable intermediate in the creation of more complex molecules, is primarily achieved through well-established chemical transformations. The following article details the principal synthetic methodologies, focusing on the formation of the ether linkage and the introduction of the bromine atom.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of 7-(3-Bromopropoxy)quinoline would exhibit characteristic absorption bands for the quinoline (B57606) ring and the alkyl bromide and ether functionalities.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretching | Aromatic (Quinoline) |

| 2960 - 2850 | C-H stretching | Aliphatic (CH₂) |

| 1620 - 1580 | C=C and C=N stretching | Aromatic (Quinoline) |

| 1500 - 1400 | C=C stretching | Aromatic (Quinoline) |

| 1250 - 1200 | C-O-C asymmetric stretching | Aryl-alkyl ether |

| 1050 - 1000 | C-O-C symmetric stretching | Aryl-alkyl ether |

| 850 - 750 | C-H out-of-plane bending | Aromatic (Quinoline) |

| 650 - 550 | C-Br stretching | Alkyl bromide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system has characteristic π → π* transitions that result in strong absorption in the UV region. The position of the absorption maxima (λmax) can be influenced by substituents on the ring. The presence of the alkoxy group at the 7-position is expected to cause a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted quinoline.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~225 | π → π | Quinoline Ring |

| ~275 | π → π | Quinoline Ring |

| ~310 | π → π* | Quinoline Ring |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula. For this compound (C₁₂H₁₂BrNO), the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Table 5: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M(⁷⁹Br)]⁺ | C₁₂H₁₂⁷⁹BrNO | 265.0102 |

| [M(⁸¹Br)]⁺ | C₁₂H₁₂⁸¹BrNO | 267.0082 |

The precise mass measurement from HRMS provides definitive confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Computational and Theoretical Investigations of 7 3 Bromopropoxy Quinoline

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular properties, offering a balance between accuracy and computational cost.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is the orbital with the highest energy that is occupied by electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. uobaghdad.edu.iq

For quinoline (B57606) derivatives, the HOMO and LUMO energies indicate the potential for charge transfer within the molecule. scirp.org Computational studies on various quinoline derivatives have calculated these energy gaps. For instance, in a study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy difference was calculated to be 3.75 eV for the trans conformer and 3.84 eV for the cis conformer. dergipark.org.tr Another study on different quinoline derivatives reported HOMO-LUMO energy gaps ranging from 0.130 eV to 0.1609 eV. uobaghdad.edu.iq These values are indicative of the electronic transition properties and reactivity of the molecules.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans) | - | - | 3.75 |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (cis) | - | - | 3.84 |

| Quinoline Derivative C | - | - | 0.1609 |

Note: The data in this table is derived from computational studies on quinoline and its derivatives and is presented for illustrative purposes. uobaghdad.edu.iqscirp.orgdergipark.org.tr

The distribution of electron density in a molecule is key to understanding its chemical behavior. DFT calculations can be used to determine the charge distribution and generate molecular electrostatic potential (MEP) surfaces. The MEP is a visual representation of the electrostatic potential on the surface of a molecule and is useful for predicting sites of electrophilic and nucleophilic attack.

In quinoline and its derivatives, the nitrogen atom and any oxygen atoms typically exhibit negative electrostatic potential, indicating their role as potential sites for electrophilic attack. Conversely, regions with positive potential are susceptible to nucleophilic attack. For example, in a study of phosphorus oxotrihalides, it was observed that phosphorus atoms had positive charges, making them good acceptors, while oxygen atoms had negative charges, indicating they are donor atoms. Similar principles apply to the analysis of 7-(3-Bromopropoxy)quinoline, where the nitrogen of the quinoline ring and the oxygen of the propoxy group would be expected to be regions of negative potential.

DFT methods can accurately predict various spectroscopic parameters, which can aid in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR): Theoretical calculations of NMR chemical shifts can be a powerful tool for structure elucidation. DFT calculations have been used to predict the NMR spectra of various organic molecules, and the results often show good agreement with experimental data. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. For quinoline, TD-DFT calculations have been used to study its electronic transitions. scirp.org A study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde calculated the excitation energies for its conformers to be 3.75 eV and 3.84 eV. dergipark.org.tr

Table 2: Illustrative Predicted Spectroscopic Data for a Quinoline Derivative

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shifts | Varies by proton environment |

| ¹³C NMR Chemical Shifts | Varies by carbon environment |

| UV-Vis λmax (nm) | Dependent on electronic transitions |

Note: This table provides an example of the types of spectroscopic data that can be predicted through computational methods for quinoline derivatives. dergipark.org.tr

Theoretical Studies on Reaction Pathways and Mechanisms

Computational chemistry provides invaluable tools for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and any intermediates that may be formed. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. For example, theoretical studies on tautomerization mechanisms in quinoline derivatives have identified the transition states and intermediates involved in the proton transfer process. nih.gov

DFT calculations can be used to determine the activation energies of reactions, which is the energy barrier that must be overcome for the reaction to occur. Lower activation energies correspond to faster reaction rates. Thermodynamic parameters such as enthalpy and Gibbs free energy of reaction can also be calculated to determine the spontaneity and feasibility of a reaction pathway. In a study of the tautomerization of a quinoline derivative, the barrier heights for the process were calculated to be high, around 37-39 kcal/mol, indicating a slow conversion process. nih.gov These calculations are essential for understanding and predicting the course of chemical reactions involving this compound.

Solvent Effects on Reaction Energetics and Pathways

The chemical reactivity of this compound, particularly transformations involving the bromopropoxy side chain, is significantly influenced by the surrounding solvent environment. Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating these solvent effects on reaction energetics and pathways. A common reaction pathway for the bromopropoxy group is the bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile replaces the bromide ion. The nature of the solvent can dramatically alter the energy barriers and thermodynamics of such reactions.

Solvation models, both implicit (like the Polarizable Continuum Model, PCM) and explicit (where individual solvent molecules are included in the calculation), are used to simulate the solvent environment. mdpi.comsciforum.net For SN2 reactions, a key observation is that an increase in solvent polarity generally leads to a decrease in the reaction rate. mdpi.com This is because polar solvents are more effective at solvating the localized charge of the nucleophile reactant than the more diffuse charge of the transition state complex. nih.gov This differential stabilization increases the activation energy barrier for the reaction.

| Solvent | Dielectric Constant (ε) | Calculated Relative Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 0.0 |

| Cyclohexane | 2.0 | +5.2 |

| Dichloromethane | 8.9 | +12.5 |

| Acetonitrile | 37.5 | +18.9 |

| Water | 78.4 | +22.1 |

Note: This table presents illustrative data based on general trends for SN2 reactions to demonstrate the effect of solvent polarity on activation energy. The values are not specific to this compound.

Protic solvents, such as water and alcohols, can further influence reaction energetics through hydrogen bonding with the nucleophile and the leaving group. These specific interactions can further stabilize the reactants and products relative to the transition state, thereby affecting the reaction barrier. nih.gov Computational models that include explicit solvent molecules are crucial for capturing these hydrogen bonding effects accurately.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of this compound, offering insights into its conformational flexibility and intermolecular interactions over time.

The bromopropoxy side chain of this compound is not static; it possesses significant conformational freedom due to the rotation around its single bonds. MD simulations can map out the potential energy surface of this chain, revealing the preferred dihedral angles and the energy barriers between different conformations (e.g., gauche and anti conformers).

A typical analysis from an MD simulation would involve plotting the distribution of key dihedral angles in the bromopropoxy chain. For the C-C-C-O linkage, for example, one might observe the following populations in different solvent environments:

| Dihedral Angle (C-C-C-O) | Population in a Non-Polar Solvent (e.g., Hexane) | Population in a Polar Solvent (e.g., Water) |

|---|---|---|

| anti (~180°) | 65% | 55% |

| gauche+ (~60°) | 17.5% | 22.5% |

| gauche- (~-60°) | 17.5% | 22.5% |

Note: This table provides hypothetical data to illustrate how solvent can influence the conformational populations of a flexible side chain. The values are not specific to this compound.

The quinoline moiety of this compound provides a large, electron-rich aromatic surface that can engage in various non-covalent interactions, such as π-π stacking and van der Waals forces. These interactions are fundamental to the self-assembly of quinoline derivatives in solution and in the solid state.

MD simulations can be used to study the aggregation behavior of this compound molecules. By simulating a system with multiple molecules, it is possible to observe the formation of dimers and larger aggregates and to analyze the preferred orientations of the molecules within these assemblies. The interaction energies between molecules can be calculated to quantify the strength of these non-covalent bonds. For quinoline derivatives, π-π stacking interactions, where the aromatic rings align in a face-to-face or offset manner, are often a significant driving force for self-assembly. mdpi.com The bromopropoxy chain, with its polar C-Br and C-O bonds, can also participate in dipole-dipole interactions.

Application of Advanced Quantum Chemical Methods

To gain a deeper and more accurate understanding of the electronic structure and dynamics of this compound, advanced quantum chemical methods can be employed.

Car-Parrinello Molecular Dynamics (CPMD) : CPMD is an ab initio molecular dynamics method that calculates the electronic structure and forces on the fly using Density Functional Theory (DFT). wikipedia.org This allows for the simulation of chemical reactions and other processes where bond breaking and formation occur, without the need for a pre-defined force field. nih.gov For this compound, CPMD could be used to study the dynamics of a reaction, such as the SN2 substitution at the bromopropoxy chain, in the presence of explicit solvent molecules, providing a more accurate picture of the reaction mechanism.

Constrained DFT (cDFT) : cDFT is a powerful technique for studying charge transfer processes. nih.govq-chem.com In this method, the electron density is constrained to a specific region of a molecule or a molecular complex. This allows for the calculation of the energies of charge-separated states, which is crucial for understanding electron transfer kinetics. For a system involving this compound and another molecule, cDFT could be used to calculate the energy associated with transferring an electron from one species to the other, providing insight into its electronic properties and potential applications in materials science.

Electron Localization Function (ELF) : The Electron Localization Function (ELF) is a method used to visualize and analyze the nature of chemical bonding in molecules. taylorandfrancis.com It provides a chemically intuitive picture of electron pairs, showing the locations of covalent bonds, lone pairs, and atomic cores. researchgate.net An ELF analysis of this compound would allow for a detailed characterization of the C-Br and C-O bonds in the side chain, as well as the aromatic system of the quinoline ring. For example, the ELF value at the bond critical point between two atoms can provide information about the degree of covalency of that bond.

Derivatization Strategies and Applications As a Synthetic Intermediate

Nucleophilic Substitution Reactions of the Bromopropyl Moiety

The primary mode of derivatization for 7-(3-Bromopropoxy)quinoline involves the nucleophilic substitution of the bromide ion on the propoxy chain. This reaction is a cornerstone for introducing a wide range of functional groups and for the synthesis of complex molecular architectures.

The electrophilic nature of the carbon atom attached to the bromine in the 3-propoxy chain makes it susceptible to attack by various nucleophiles. This allows for the straightforward synthesis of alkyl-linked quinoline (B57606) conjugates containing a variety of heteroatoms. For instance, amines, thiols, and phenols can readily displace the bromide to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This strategy is widely employed to link the quinoline core to other molecular fragments, including biomolecules, fluorescent tags, and pharmacophores.

The introduction of nitrogen, oxygen, and sulfur-containing functional groups via nucleophilic substitution significantly expands the chemical space accessible from this compound.

Nitrogen Nucleophiles: Primary and secondary amines, as well as N-heterocycles, react with this compound to yield the corresponding amino- or N-heterocyclic-propoxy)quinoline derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed as a byproduct. For example, the synthesis of 7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline can be achieved by reacting this compound with 1-methylpiperazine. Such derivatives are of interest in medicinal chemistry due to the prevalence of the quinoline nucleus in pharmacologically active compounds. nih.gov

Oxygen Nucleophiles: Alkoxides and phenoxides serve as effective oxygen nucleophiles to generate ether linkages. The reaction of this compound with a substituted phenol, for instance, under basic conditions, would yield a diaryl ether derivative. These moieties are present in various biologically active molecules.

Sulfur Nucleophiles: Thiols and thiophenols can be employed to introduce sulfur-containing functionalities. The resulting thioethers are valuable intermediates for further transformations or can be the target molecules themselves, given the importance of sulfur in various pharmaceutical and material science applications. The synthesis of such compounds generally proceeds with high efficiency. nih.gov

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Potential Application |

| Nitrogen | 1-Methylpiperazine | Tertiary Amine | Medicinal Chemistry |

| Oxygen | 4-Methoxyphenol | Aryl Ether | Biologically Active Molecules |

| Sulfur | Thiophenol | Thioether | Pharmaceuticals, Material Science |

Carbon-Carbon Coupling Reactions Facilitated by the Bromoalkoxy Unit

While the primary reactivity of this compound lies in nucleophilic substitution at the propyl chain, the quinoline ring itself can participate in carbon-carbon bond-forming reactions. However, the bromoalkoxy unit in this specific compound does not directly facilitate these couplings in the same way a halogen on the aromatic ring would. Instead, the derivatization of the bromopropyl chain can introduce functionalities that are amenable to such reactions. For the purpose of this article, we will consider analogous reactions on a bromo-substituted quinoline ring to illustrate the potential for C-C bond formation.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.orgorganic-chemistry.org While the bromine in this compound is on the alkyl chain and not directly on the aromatic ring, a related compound, such as a 7-bromoquinoline, would readily undergo these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. wikipedia.orgorganic-chemistry.orgyonedalabs.com For instance, the coupling of a bromoquinoline with an arylboronic acid in the presence of a palladium catalyst and a base would yield an aryl-substituted quinoline. nih.gov This reaction is known for its high tolerance of functional groups and is widely used in the synthesis of biaryl compounds. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org A bromoquinoline could be coupled with various alkynes to introduce an alkynyl moiety onto the quinoline core. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. organic-chemistry.org A bromoquinoline could react with an alkene to form a vinyl-substituted quinoline. researchgate.net This reaction is a versatile method for the synthesis of substituted alkenes.

| Coupling Reaction | Coupling Partner | Resulting Structure | Catalyst System |

| Suzuki-Miyaura | Arylboronic Acid | Aryl-quinoline | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | Alkynyl-quinoline | Pd catalyst, Cu(I) co-catalyst, Base |

| Heck | Alkene | Alkenyl-quinoline | Pd catalyst, Base |

Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov These reactions are particularly useful for the coupling of aryl halides with a variety of nucleophiles, including amines, phenols, and thiols. nih.govmdpi.com A bromoquinoline could, for example, be coupled with an amine in the presence of a copper catalyst to form an aminoquinoline derivative.

Intramolecular Cyclization Reactions Utilizing the Propoxy Chain

The three-carbon propoxy chain in derivatives of this compound provides the ideal length for intramolecular cyclization reactions, leading to the formation of fused tricyclic quinoline systems. nih.govnih.gov These reactions are a powerful strategy for building molecular complexity in a single step.

By first substituting the bromide with a suitable nucleophile containing a reactive site, subsequent intramolecular reactions can be triggered. For example, if the bromide is displaced by an aniline (B41778) derivative, the resulting secondary amine can undergo an intramolecular cyclization onto the quinoline ring under appropriate conditions, leading to the formation of a new heterocyclic ring. nih.gov

Another possibility is an intramolecular Heck reaction. If the bromide is substituted with a vinyl group, the resulting compound could undergo a palladium-catalyzed intramolecular cyclization to form a fused ring system. The intramolecular Heck reaction is a reliable method for constructing a variety of ring sizes.

These intramolecular cyclization strategies are of significant interest for the synthesis of complex, polycyclic aromatic systems, which are often found in natural products and pharmacologically active compounds. nih.gov

Formation of Fused Polycyclic Quinoline Derivatives

In principle, the 3-bromopropoxy group could be utilized to construct fused ring systems onto the quinoline core. Intramolecular cyclization reactions are a common strategy for building polycyclic aromatic compounds. For instance, following the substitution of the bromide with a suitable nucleophile, subsequent cyclization could lead to the formation of a new ring fused to the quinoline system.

Table 1: Hypothetical Intramolecular Cyclization Strategies for this compound Derivatives

| Starting Material Derivative | Proposed Reaction Type | Potential Fused Ring System |

| 7-(3-(2-aminophenylthio)propoxy)quinoline | Intramolecular Buchwald-Hartwig amination | Thiazino[c]quinoline derivative |

| 7-(3-(2-hydroxyphenyl)propoxy)quinoline | Intramolecular O-arylation | Oxocino[c]quinoline derivative |

| 7-(4-oxopentoxy)quinoline | Intramolecular Aldol condensation | Cyclopenta[c]quinolone derivative |

Note: The reactions and resulting products in this table are theoretical and have not been reported in the literature for this compound.

Ring Expansion and Contraction Methodologies

Methodologies for ring expansion and contraction are powerful tools in organic synthesis for accessing novel molecular scaffolds. While there are established methods for the ring expansion of indoles to quinolines and the contraction of other heterocyclic systems, no studies have specifically investigated the participation of the this compound moiety in such transformations.

Theoretically, the propoxy chain could be functionalized to participate in ring-closing metathesis (RCM) to form a macrocycle, which could then undergo further rearrangement. However, this remains a speculative pathway without experimental evidence.

Incorporation into Complex Molecular Architectures and Supramolecular Systems

The quinoline nucleus is a known component in the design of complex molecules and supramolecular assemblies due to its rigid structure and potential for non-covalent interactions. The 7-(3-bromopropoxy) group could serve as a linker to connect the quinoline unit to other molecular fragments, forming larger, more intricate architectures.

For example, substitution of the bromide with functional groups capable of hydrogen bonding or metal coordination could lead to the formation of self-assembling systems, such as molecular rectangles or polymers. The length and flexibility of the propoxy chain could influence the geometry and stability of such supramolecular structures.

Table 2: Potential Functionalizations of this compound for Supramolecular Chemistry

| Functional Group Introduced | Potential Supramolecular Interaction | Resulting Architecture (Hypothetical) |

| Carboxylic acid | Hydrogen bonding | Dimeric structures, coordination polymers |

| Pyridine (B92270) | Metal coordination | Metallacycles, metal-organic frameworks |

| Azide (for click chemistry) | Covalent linkage | Dendrimers, functionalized polymers |

Note: The applications described in this table are based on general principles of supramolecular chemistry and have not been specifically demonstrated for this compound.

Non Biological Applications of 7 3 Bromopropoxy Quinoline and Its Derivatives

Corrosion Inhibition Studies in Acidic Media

Quinoline (B57606) derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments commonly encountered in industrial processes like acid pickling and cleaning. jmaterenvironsci.comresearchgate.net The efficacy of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. qu.edu.qa This adsorption is facilitated by the presence of heteroatoms (like nitrogen in the quinoline ring and oxygen in the alkoxy group) and π-electrons from the aromatic system, which can interact with the vacant d-orbitals of the metal. researchgate.net

Adsorption Mechanisms on Metal Surfaces: Langmuir Isotherm Model

The interaction between quinoline-based inhibitors and a metal surface is a key aspect of their protective function. This process is typically studied using adsorption isotherms, which describe the equilibrium between the inhibitor in solution and the inhibitor adsorbed on the metal surface. Several models can be used to analyze this phenomenon, but the Langmuir adsorption isotherm is frequently found to accurately describe the behavior of quinoline derivatives. scispace.comias.ac.in

The Langmuir model assumes that the metal surface contains a fixed number of adsorption sites and that each site holds one inhibitor molecule, forming a monolayer. scispace.com The adsorption of 7-alkyl-8-hydroxyquinoline derivatives, for instance, on a C35E steel surface in 1 M HCl has been shown to follow this model, indicating a uniform adsorption process. scispace.com The adherence to the Langmuir isotherm suggests that the inhibitor molecules form a stable and consistent protective layer on the steel. ias.ac.inuni.lu This chemisorption process involves the sharing of electrons between the inhibitor molecule and the metal surface, leading to strong adsorption. uni.lu

Electrochemical Evaluation of Inhibitor Efficiency

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (η%), which can be determined using various electrochemical techniques. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are two of the most common methods employed for this purpose. qu.edu.qalatrobe.edu.au

Potentiodynamic polarization studies on mild steel in acidic solutions containing quinoline derivatives have shown that these compounds often act as mixed-type inhibitors. qu.edu.qaresearchgate.netscispace.com This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netscispace.com The addition of the inhibitor leads to a decrease in the corrosion current density (i_corr) without causing a significant shift in the corrosion potential (E_corr). qu.edu.qa For example, studies on 7-alkyl-8-hydroxyquinolines showed only a slight anodic shift in E_corr, confirming their mixed-type behavior with a more pronounced effect on the anodic reaction. scispace.com

Electrochemical Impedance Spectroscopy (EIS) provides further insight into the inhibitor's mechanism. In the presence of quinoline inhibitors, the charge transfer resistance (R_ct) typically increases, while the double-layer capacitance (C_dl) decreases. The increase in R_ct indicates a slowing of the corrosion rate at the metal/solution interface, while the decrease in C_dl is attributed to the adsorption of the organic molecules on the metal surface, displacing water molecules and reducing the local dielectric constant. scispace.comlatrobe.edu.au

| Inhibitor | Concentration (M) | Inhibition Efficiency (η%) | Method | Reference |

|---|---|---|---|---|

| 7-((4-(4-chlorophenyl)piperazin-1-yl)methyl)quinolin-8-ol (CPQ) | 10-3 | 91.5 | Potentiodynamic Polarization | scispace.com |

| 7-((4-methylpiperazin-1-yl)methyl)quinolin-8-ol (MPQ) | 10-3 | 86.3 | Potentiodynamic Polarization | scispace.com |

| 5-(((1H-benzimidazol-2-yl)thio)methyl)quinolin-8-ol (BTQ8) | 10-3 | >95 (approx.) | EIS | ias.ac.in |

| 4-Chloro,8-(trifluoromethyl)quinoline | 1000 ppm | 92 | Electrochemical | researchgate.net |

Surface Characterization Techniques for Adsorbed Films

To visually and chemically confirm the formation of a protective film by the inhibitor on the metal surface, various surface analysis techniques are employed. Scanning Electron Microscopy (SEM) is used to observe the surface morphology of the metal. In the absence of an inhibitor, the metal surface typically shows significant damage with pits and cracks after exposure to acid. researchgate.net In contrast, surfaces treated with quinoline derivatives appear much smoother, indicating effective protection against corrosion. researchgate.net

Atomic Force Microscopy (AFM) provides three-dimensional topographical information at a high resolution, allowing for the quantitative analysis of surface roughness. Studies have shown a significant decrease in the average surface roughness of mild steel in the presence of quinoline inhibitors, which confirms the formation of a uniform and protective adsorbed layer.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for analyzing the elemental composition and chemical state of the elements on the surface. XPS studies can confirm the presence of nitrogen and other elements from the inhibitor molecule on the metal surface, providing direct evidence of adsorption and film formation.

Applications in Materials Science and Engineering

The versatile chemical nature of the quinoline scaffold allows for its incorporation into a variety of materials, imparting specific functions and properties. The 7-(3-Bromopropoxy) group, in particular, provides a reactive handle for polymerization or for grafting onto other structures.

Development of Functional Polymeric Materials with Quinoline Moieties

The incorporation of quinoline units into polymer backbones can lead to materials with interesting photophysical and photochemical properties. For instance, styrylquinoline-containing polymers have been synthesized and investigated for their electro-optic applications. While specific polymerization of 7-(3-Bromopropoxy)quinoline is not widely documented, the bromo-alkoxy functionality serves as a classic reactive group for creating such polymers. A related derivative, 7-(3-bromopropoxy)-2-quinolylmethyl chlorambucil, has been synthesized and attached to the surface of carbon dots for use in photoresponsive nano drug delivery systems, demonstrating the utility of this functional group in linking the quinoline moiety to other material platforms. The quinoline group can also play a role in blocking certain polymerization processes, as seen in its ability to inhibit heme polymerization. researchgate.net

Utilization as Ligands in Catalysis and Coordination Chemistry

Quinoline and its derivatives are excellent ligands in coordination chemistry due to the Lewis basic nitrogen atom, which can coordinate to a wide range of metal centers. nih.gov This coordination ability is central to their use in catalysis. Metal complexes incorporating quinoline-based ligands have been employed as catalysts in various organic transformations. researchgate.netnih.gov For example, ruthenium complexes are known to be highly effective catalysts for the synthesis of quinolines themselves. nih.gov Iron-complexes have also been shown to catalyze reactions of anilines with alcohols to produce quinolines. nih.gov

The specific coordination chemistry of 7-alkoxyquinolines can be influenced by the nature of the alkoxy group. While detailed catalytic studies specifically employing this compound as a ligand are scarce in the literature, the general principles of quinoline coordination chemistry suggest its potential in this area. The design of such ligands can lead to catalysts with tailored reactivity and selectivity for important chemical syntheses.

Exploration in Optical and Electronic Materials

Quinoline derivatives are a subject of intense research in the field of optical and electronic materials due to their inherent photophysical properties. These properties, which include strong fluorescence and high electron mobility, make them suitable candidates for a range of applications, from organic light-emitting diodes (OLEDs) to fluorescent sensors. The functionalization of the quinoline ring, for instance with an alkoxy group at the 7-position as in this compound, can further modulate these properties.

The core of their utility lies in their electronic structure, which can be tailored to control the absorption and emission of light. researchgate.net Quinoline-based molecules are known to be efficient electron transporters and possess high photoluminescence quantum yields, which are critical characteristics for the development of high-tech devices such as OLEDs and photovoltaic cells. researchgate.net

Fluorescent Probes and Sensors:

The fluorescent nature of quinoline derivatives makes them excellent candidates for the development of chemosensors. rsc.org These sensors can detect the presence of specific ions or molecules through changes in their fluorescence intensity. For example, a novel quinoline derivative has been synthesized that acts as a highly selective and sensitive fluorescent sensor for the detection of Fe³⁺ ions. rsc.org The sensing mechanism involves a clear fluorescence quenching effect upon the addition of Fe³⁺, allowing for quantitative analysis. rsc.org While specific studies on this compound as a fluorescent probe are not widely available, the general principles of quinoline-based sensors suggest its potential in this area. The bromo-propoxy side chain could serve as a reactive site for further functionalization to create probes for specific analytes.

Organic Light-Emitting Diodes (OLEDs):

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Application | Reference |

|---|---|---|---|---|---|

| 2-(2-Phenylquinolin-4-Yl)Aniline | - | Green Light | 0.78 | OLED | nih.gov |

| Quinoxaline-fused researchgate.netcarbohelicene derivative | - | - | - | Organic Photoelectronic Material | rsc.org |

| 4-alkyl- and 7-alkoxycoumarin derivatives | - | - | - | Spectroscopic studies | kisti.re.kr |

This table presents data for various quinoline derivatives to illustrate the potential photophysical properties of this class of compounds.

While direct data for this compound is scarce, studies on structurally similar compounds like 7-alkoxy-appended coumarin (B35378) derivatives provide valuable insights. These studies show that the presence of an alkoxy chain can influence the aggregation behavior and thin-film properties of the molecule, which are crucial for device fabrication. rsc.orgnih.gov

Potential in Agrochemicals and Industrial Process Additives

Beyond the realm of advanced materials, quinoline derivatives have demonstrated significant utility in more traditional industrial sectors, including agriculture and manufacturing.

Agrochemicals:

The development of new and effective agrochemicals is a continuous necessity to ensure global food security. benthamdirect.comresearchgate.net Quinoline derivatives have emerged as a promising scaffold in the design of such agents due to their broad spectrum of biological activities. benthamdirect.comresearchgate.net Research has shown that various quinoline derivatives possess potent antifungal and antibacterial properties, making them effective in combating crop diseases. benthamdirect.comresearchgate.netdigitellinc.com

A comprehensive review of quinoline derivatives in pesticide discovery highlights their rapid development, particularly as fungicides. acs.org The unique structure of the quinoline scaffold offers numerous advantages for the creation of innovative and effective pesticides. acs.org The structure-activity relationship of these compounds is a key area of study to optimize their efficacy and minimize environmental impact. acs.org

| Quinoline Derivative Type | Agrochemical Activity | Pathogen/Pest Targeted | Reference |

|---|---|---|---|

| General Quinoline Derivatives | Fungicidal | Various plant pathogenic fungi | digitellinc.comacs.org |

| General Quinoline Derivatives | Antibacterial | Various plant pathogenic bacteria | benthamdirect.comresearchgate.net |

This table provides a general overview of the agrochemical potential of the quinoline class of compounds.

Industrial Process Additives (e.g., Corrosion Inhibitors):

In industrial settings, the corrosion of metals is a significant economic and safety concern. Quinoline and its derivatives have been extensively studied and utilized as effective corrosion inhibitors for various metals, particularly mild steel in acidic environments. researchgate.netnajah.eduresearchgate.netbiointerfaceresearch.com

The mechanism of inhibition involves the adsorption of the quinoline molecules onto the metal surface, forming a protective layer that prevents contact with the corrosive medium. researchgate.netnajah.edu The presence of π-electrons in the aromatic rings and heteroatoms like nitrogen allows for strong adsorption onto the metal surface. najah.edu Studies on different quinoline derivatives have shown that their inhibition efficiency increases with concentration and is influenced by the specific substituents on the quinoline ring. najah.eduresearchgate.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have confirmed that these compounds act as mixed-type inhibitors, affecting both the anodic and cathodic corrosion reactions. researchgate.netnajah.edu

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 5-(azidomethyl)quinolin-8-ol | Mild Steel | 1 M HCl | 90 | najah.edu |

| 6-benzylquinoline (BQ) | Mild Steel | 1 M HCl | High | researchgate.net |

| Quinaldine (QLD) | Steel | 0.5 M HCl | High | researchgate.net |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | 1 M HCl | 93.4 | biointerfaceresearch.com |

This table showcases the performance of various quinoline derivatives as corrosion inhibitors.

While the specific compound this compound has not been explicitly tested as a corrosion inhibitor in the reviewed literature, its structural features suggest it could possess similar protective properties. The quinoline core provides the necessary adsorptive characteristics, and the bromo-propoxy side chain could potentially enhance its performance or provide a site for further modification. No information was found regarding the application of this compound or its derivatives as anti-foaming agents.

Future Research Directions and Emerging Trends in 7 3 Bromopropoxy Quinoline Research

Development of More Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. researchgate.net Traditional synthetic routes for quinoline (B57606) derivatives often involve harsh reaction conditions, hazardous solvents, and multiple steps, which can be detrimental to the environment and the economy. nih.gov Consequently, a significant future trend in the synthesis of 7-(3-Bromopropoxy)quinoline is the development of green and sustainable methodologies.

Researchers are focusing on strategies that reduce or eliminate the use of harmful substances. rsc.orgscientificupdate.com Key areas of exploration include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. nih.govrsc.org

One-Pot and Multicomponent Reactions: Combining multiple synthetic steps into a single operation reduces waste, saves time, and minimizes the need for purification of intermediates. researchgate.netnih.gov

Eco-Friendly Solvents and Catalysts: The use of water, ionic liquids, or solvent-free conditions is being explored to replace volatile organic solvents. researchgate.net Additionally, the development of reusable, non-toxic catalysts, such as solid acids or metal-free polymers, is a priority. rsc.orgrsc.org

These greener approaches aim to make the production of this compound and related compounds more efficient, cost-effective, and environmentally benign. researchgate.net

High-Throughput Synthesis and Screening for Novel Material Applications

The identification of new materials with desired properties is often a time-consuming process. High-throughput synthesis and screening (HTS) techniques offer a powerful solution by enabling the rapid creation and evaluation of large libraries of compounds. For this compound, this approach can accelerate the discovery of derivatives with novel applications in materials science.

The process involves automated platforms that can perform numerous reactions in parallel, systematically modifying the core structure of this compound. youtube.com For example, by varying the substituents on the quinoline ring or replacing the bromo-propoxy chain, a diverse library of analogues can be generated.

Once synthesized, these compound libraries are screened for specific properties using automated assays. This could include testing for catalytic activity, optical properties, or performance in electronic devices. nih.gov For instance, initial screening experiments for propylene (B89431) oxide synthesis led to the discovery of several promising single-metal catalysts, which were then optimized to create more effective bimetallic versions. nih.gov This systematic approach significantly increases the probability of discovering new materials with enhanced functionalities.

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these in silico methods allow for the rational design of new derivatives and the prediction of their properties before they are ever synthesized in a lab. This approach saves significant time and resources by focusing experimental efforts on the most promising candidates. nih.gov

Using techniques like Density Functional Theory (DFT) and molecular dynamics simulations, researchers can predict a wide range of properties, including:

Electronic and optical characteristics

Reactivity and stability

Interactions with other molecules or surfaces

This predictive power is crucial for designing materials with tailored functionalities. For example, computational models can help identify modifications to the this compound structure that would enhance its performance as a component in organic light-emitting diodes (OLEDs) or as a sensor. researchgate.netmdpi.com Furthermore, computational studies can provide insights into potential absorption, distribution, metabolism, and excretion (ADME) properties, which is valuable for any potential application. nih.gov

Exploration of Unconventional Reaction Pathways and Catalytic Systems

Moving beyond traditional synthetic methods, future research will likely focus on unconventional reaction pathways and novel catalytic systems to synthesize and functionalize this compound. This includes exploring domino reactions, where a single event triggers a cascade of subsequent transformations, allowing for the rapid construction of complex molecules from simple starting materials. researchgate.net

The development of innovative catalysts is central to this trend. Areas of interest include:

Metal-Free Catalysis: The use of organic molecules or microporous polymers as catalysts can offer a more sustainable alternative to expensive and potentially toxic heavy metals. rsc.org

Engineered Nanocatalysts: Designing catalysts at the nanoscale, such as nitrogen-doped graphene quantum dots combined with metal oxides, can lead to robust and highly efficient systems for quinoline synthesis. rsc.org

C-H Activation: Directly functionalizing the carbon-hydrogen bonds on the quinoline ring is a highly sought-after goal, as it provides a more atom-economical way to create derivatives compared to traditional methods that require pre-functionalized starting materials. rsc.org

These advanced synthetic strategies will not only provide more efficient access to this compound but will also open up new avenues for creating a wider range of structurally diverse and complex analogues.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Materials Discovery

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field. ijsetpub.comresearchgate.net These technologies can analyze vast datasets of chemical reactions and material properties to identify patterns and make predictions that are beyond human capability. youtube.com

For this compound, AI and ML can be applied in several ways:

Predictive Synthesis: ML models can predict the outcome of chemical reactions, including yields and potential side products, helping chemists to design more efficient synthetic routes. ijsetpub.comnih.gov

Retrosynthesis Planning: AI tools can propose complete synthetic pathways for target molecules, breaking down complex structures into simpler, commercially available starting materials. youtube.comnih.gov

Materials Discovery: By training algorithms on existing data, ML models can predict the properties of hypothetical molecules, guiding researchers toward new derivatives of this compound with high potential for specific applications. nih.gov

Automated Laboratories: The integration of AI-driven experimental design with robotic platforms can create autonomous systems that can design, synthesize, and test new compounds with minimal human intervention, dramatically accelerating the pace of discovery. youtube.comnih.gov

This data-driven approach represents a paradigm shift in chemical research, moving from trial-and-error experimentation to a more predictive and automated process. ijsetpub.com

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 7-(3-Bromopropoxy)quinoline, and how do reaction conditions influence yield?

- Methodology : Bromination of quinoline derivatives using N-bromosuccinimide (NBS) in solvents like acetic acid or carbon tetrachloride is a common approach. Elevated temperatures (40–60°C) improve reaction efficiency, while stoichiometric ratios of brominating agents (e.g., 1.1–1.3 equivalents) minimize side products. Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) enhances purity .

- Data : Similar compounds like 3-Bromo-7-methylquinoline achieve yields of 70–85% under optimized conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm substituent positions and bromopropoxy chain integration (e.g., δ 3.5–4.0 ppm for -OCHCHCHBr) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] expected at 280–285 Da) .

- IR : Peaks at 650–750 cm indicate C-Br stretching .

Q. What safety protocols are mandatory for handling this compound?

- Guidelines :

- Use PPE: Nitrile gloves, lab coats, and safety goggles .

- Ventilation: Fume hoods for weighing and reactions to avoid inhalation (GHS Category 4 toxicity) .

- Spill management: Neutralize with sodium bicarbonate and adsorb with inert material .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of brominated quinolines?

- Methodology :

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., bromopropoxy chain length) and test against targets like cytochrome P450 enzymes .

- Dose-response assays : Compare IC values across studies using standardized cell lines (e.g., HepG2 for metabolic activity) .

- Example : 7-Bromo-4-hydroxyquinoline-3-carboxylic acid shows antimicrobial activity at 10–50 μM but varies by bacterial strain .

Q. What strategies enhance the stability of this compound in aqueous solutions for biological assays?

- Methodology :

- Co-solvents : Use DMSO (≤1% v/v) to improve solubility without denaturing proteins .

- pH adjustment : Buffer solutions (pH 7.4) mimic physiological conditions and reduce hydrolysis of the bromopropoxy group .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis sets to evaluate electrophilicity at the bromine atom .

- Docking studies : Simulate interactions with biological targets (e.g., nicotinic receptors) using AutoDock Vina .

Key Research Recommendations

- Experimental Design : Use controlled bromination conditions (NBS, 50°C, 6h) for reproducibility .

- Conflict Resolution : Validate conflicting bioactivity data via orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

- Advanced Applications : Explore its use as a fluorescent probe by conjugating to imaging tags (e.g., BODIPY) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。